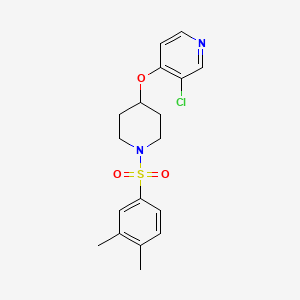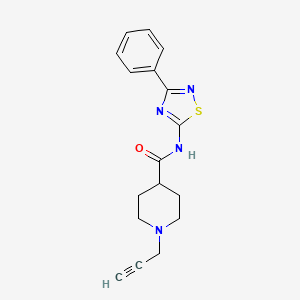![molecular formula C24H23N3O3S B2806489 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-90-2](/img/structure/B2806489.png)
6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine compounds, which include a variety of structures such as the one you mentioned, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned were not found, pyridine compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde and ammonia .Molecular Structure Analysis
The molecular structure of pyridine compounds often involves a pyridine nucleus, which can be combined with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .Chemical Reactions Analysis
The chemical reactivity of pyridine compounds is often explored in the context of creating new heterocyclic compounds with high biological activities .Physical and Chemical Properties Analysis
Pyridine compounds often have the advantage of improved water solubility due to their poor basicity .Applications De Recherche Scientifique
Synthesis and Prognosis of Anti-inflammatory Activity
A study by Chiriapkin et al. (2021) presented a modified method for synthesizing tetrahydrothienopyrimidine derivatives, including compounds structurally related to 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. They proposed an effective and simple method for obtaining these derivatives, and their anti-inflammatory activity was predicted using in silico methods. The study highlighted the potential of these compounds in exploring biological activities [Chiriapkin et al., 2021].
Synthesis and Antimicrobial Activity
Abdel-rahman et al. (2002) explored the antimicrobial activities of pyridothienopyrimidines and pyridothienotriazines, related to the chemical structure of the compound . The study involved the synthesis of various derivatives and testing their efficacy against microbial strains, demonstrating the potential of these compounds in antimicrobial applications [Abdel-rahman et al., 2002].
Novel Pyrido and Thieno Derivatives Synthesis
Bakhite et al. (2005) synthesized novel compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds were used as synthons for other pyridothienopyrimidines, showcasing the versatility of this chemical structure in synthesizing a range of compounds with potential biological activities [Bakhite et al., 2005].
Antimycobacterial Tetrahydrothieno[2,3-c]pyridine-3-carboxamides Development
Nallangi et al. (2014) focused on synthesizing derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, similar to the compound of interest, to investigate their antimycobacterial properties. They evaluated these compounds against Mycobacterium tuberculosis, highlighting the potential therapeutic applications of such derivatives [Nallangi et al., 2014].
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(28)27-12-11-19-20(14-27)31-24(21(19)22(25)29)26-23(30)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBLDQDYMUNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)
![2-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2806412.png)
![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)
![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B2806418.png)

![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride](/img/structure/B2806421.png)
![N-butyl-4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2806422.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)
![2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2806428.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2806429.png)
